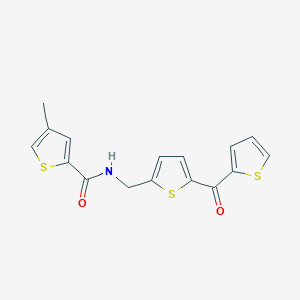

4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered attention due to its potential biological activity and utility in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of thiophene derivatives. One common approach is the Suzuki–Miyaura cross-coupling reaction , which involves the reaction of a thiophene boronic acid with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for constructing thiophene-based compounds.

Industrial Production Methods: On an industrial scale, the production of thiophene derivatives often employs continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the need for manual intervention and minimizing human error.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium hexacyano-ferrate(III) in alkaline medium.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve the use of strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include various thiophene derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science applications.

Applications De Recherche Scientifique

4-Methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as a lead molecule in drug discovery, particularly in the development of anticancer and antimicrobial agents.

Biology: Thiophene derivatives are known to interact with various biological targets, making them valuable in studying biological processes and developing therapeutic agents.

Material Science: Thiophene-based compounds are used in the synthesis of organic semiconductors and other advanced materials.

Industry: The compound's unique properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Nocodazole: Methyl N-(5-thenoyl-2-benzimidazolyl)carbamate[_{{{CITATION{{{_4{Nocodazole - Methyl N-(5-thenoyl-2-benzimidazolyl)carbamate, Methyl 5 ...

Thiophene-2-carboxamide derivatives: Various derivatives of thiophene-2-carboxamide with different substituents

Uniqueness: 4-Methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of multiple thiophene rings and the methyl group at the 4-position. These features contribute to its unique chemical and biological properties, distinguishing it from other thiophene derivatives.

Activité Biologique

4-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features multiple thiophene rings and a carboxamide functional group, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₅H₁₁N₁O₂S₃

- Molecular Weight : 333.5 g/mol

- Structural Features :

- Multiple thiophene rings

- A carboxamide functional group

- Methyl substituents enhancing reactivity

This structural complexity is essential for its biological activity, influencing interactions with various biological targets.

Antioxidant Activity

Research has shown that thiophene derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using the ABTS method, revealing notable inhibition activities. In a comparative study, certain derivatives demonstrated up to 62% inhibition , indicating effective radical scavenging capabilities, which are crucial for protecting cells from oxidative stress .

Antibacterial Activity

The antibacterial efficacy of thiophene derivatives has also been extensively studied. The compound was evaluated against various bacterial strains, including both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The results indicated that certain derivatives exhibited high activity indices compared to standard antibiotics like ampicillin, with inhibition rates reaching 83% against specific strains .

Anticancer Activity

The anticancer potential of thiophene-based compounds is another area of interest. In vitro studies have demonstrated that derivatives can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC₅₀ values for these compounds ranged from 3 to 20 µM , showcasing their potency against tumor cells . Mechanistically, these compounds may induce apoptosis and disrupt cell cycle progression, particularly at the S phase .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Inhibition Rate/IC₅₀ Values | Notes |

|---|---|---|---|

| Antioxidant | N/A | Up to 62% inhibition | Effective radical scavenging |

| Antibacterial | S. aureus, E. coli | Up to 83% inhibition | Superior to ampicillin |

| Anticancer | MCF-7, HepG2 | 3 - 20 µM | Induces apoptosis |

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Enzymes : Molecular docking studies suggest that these compounds can bind effectively to specific enzyme active sites, disrupting their function .

- Radical Scavenging : The presence of electron-donating groups enhances the compound's ability to neutralize free radicals .

- Cell Cycle Disruption : The compounds may interfere with cell cycle regulation in cancer cells, promoting apoptosis .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various thiophene derivatives, this compound was tested against a panel of bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity Assessment

A series of experiments assessed the cytotoxic effects of thiophene derivatives on MCF-7 cells. The results showed that compounds with similar structures to this compound had IC₅₀ values ranging from 3 to 14 µM , indicating strong anticancer properties and potential for further development in cancer therapeutics .

Propriétés

IUPAC Name |

4-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S3/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJRYTCOYCESCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.